In-Depth Technical Guide: 1-(2,4,5-Trichlorophenyl)ethanol
In-Depth Technical Guide: 1-(2,4,5-Trichlorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 1-(2,4,5-Trichlorophenyl)ethanol. The document is intended for researchers, scientists, and professionals in drug development who are interested in the characteristics and applications of this chlorinated aromatic alcohol. Information is presented in a structured format, including tabulated data for key chemical properties, detailed experimental protocols for its synthesis and purification, and a discussion of its potential biological significance, particularly its anticipated antifungal properties.
Chemical Properties
1-(2,4,5-Trichlorophenyl)ethanol, with the CAS number 14299-54-8, is a chlorinated aromatic alcohol. Its fundamental chemical and physical properties are summarized in the tables below. It is important to note that while some experimental data is available, many of the physical properties are predicted values derived from computational models such as the Joback and Crippen methods.
Identification and Structure
| Property | Value | Source |
| IUPAC Name | 1-(2,4,5-Trichlorophenyl)ethanol | - |
| Synonyms | 2,4,5-Trichloro-α-methylbenzyl alcohol, 1-(2',4',5'-Trichlorophenyl)ethan-1-ol | [1] |
| CAS Number | 14299-54-8 | [1] |
| Molecular Formula | C₈H₇Cl₃O | [1] |
| Molecular Weight | 225.50 g/mol | [1] |
| SMILES | CC(O)c1cc(Cl)c(Cl)cc1Cl | [1] |
| InChI Key | CZTWWYRPCFIOMY-UHFFFAOYSA-N | [1] |
Physical Properties
| Property | Value | Unit | Method |
| Normal Boiling Point (Tboil) | 628.09 | K | Joback |
| Normal Melting Point (Tfus) | 379.48 | K | Joback |
| Log10 of Water Solubility (log10WS) | -4.05 | - | Crippen |
| Octanol/Water Partition Coefficient (logPoct/wat) | 3.700 | - | Crippen |
| Enthalpy of Vaporization (ΔvapH°) | 67.11 | kJ/mol | Joback |
| Enthalpy of Fusion (ΔfusH°) | 22.51 | kJ/mol | Joback |
| Critical Temperature (Tc) | 846.04 | K | Joback |
| Critical Pressure (Pc) | 3415.86 | kPa | Joback |
Experimental Protocols
Synthesis Protocol 1: Reduction of 2,4,5-Trichloroacetophenone
This method involves the reduction of the corresponding ketone, 2,4,5-trichloroacetophenone, using a suitable reducing agent like sodium borohydride. A study on the synthesis of a similar compound, 1-(2,4-dichlorophenyl)-2-chloroethanol, utilized sodium borohydride for the reduction of 2,2',4'-trichloroacetophenone, suggesting the feasibility of this approach.[2]
Workflow for Synthesis via Reduction:
Caption: Synthesis of 1-(2,4,5-Trichlorophenyl)ethanol via reduction.
Detailed Methodology:
-
Dissolution: Dissolve 2,4,5-trichloroacetophenone (1.0 eq) in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Reduction: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of dilute hydrochloric acid (1 M) until the effervescence ceases.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Separate the organic layer.
-
Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration: Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-(2,4,5-Trichlorophenyl)ethanol.
Synthesis Protocol 2: Grignard Reaction
This classic carbon-carbon bond-forming reaction involves the reaction of a Grignard reagent, methylmagnesium bromide, with 2,4,5-trichlorobenzaldehyde.
Workflow for Synthesis via Grignard Reaction:
Caption: Synthesis of 1-(2,4,5-Trichlorophenyl)ethanol via Grignard reaction.
Detailed Methodology:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
-
Reactant Preparation: Dissolve 2,4,5-trichlorobenzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) and place it in the flask.
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Grignard Addition: Add methylmagnesium bromide (1.1 eq, typically 3.0 M in diethyl ether) dropwise from the addition funnel to the stirred solution.
-
Reaction: After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quenching: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the product with diethyl ether.
-
Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography as described in Protocol 2.1.
Spectral Data and Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton, the hydroxyl proton, and the methyl protons. The aromatic region will likely display a complex splitting pattern due to the trichlorosubstitution. The methine proton (CH-OH) will appear as a quartet, and the methyl protons (CH₃) as a doublet. The hydroxyl proton signal may be broad and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum should exhibit signals for the eight distinct carbon atoms in the molecule. The carbons of the trichlorophenyl ring will appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing chlorine atoms. The carbon bearing the hydroxyl group (C-OH) and the methyl carbon (CH₃) will have characteristic chemical shifts in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Other significant peaks will include C-H stretching vibrations of the aromatic ring and the aliphatic group, C=C stretching vibrations of the aromatic ring, and C-O stretching of the alcohol. The C-Cl stretching vibrations will appear in the fingerprint region.
Mass Spectrometry (MS)
The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z 224 (for the most abundant chlorine isotopes). The isotopic pattern of the molecular ion will be characteristic of a molecule containing three chlorine atoms. Common fragmentation patterns for benzylic alcohols include the loss of a methyl group ([M-15]⁺) and the loss of water ([M-18]⁺).
Potential Biological Activity and Signaling Pathways
While specific studies on the biological activity of 1-(2,4,5-Trichlorophenyl)ethanol are limited, the presence of the 2,4,5-trichlorophenyl moiety suggests potential for biological, particularly fungicidal, activity. Compounds containing this structural motif have been investigated for their effects against various fungal species.[3]
Anticipated Antifungal Mechanism of Action
The mechanism of action of many chlorinated phenolic compounds involves the disruption of cellular membranes and vital cellular processes.[4] It is hypothesized that 1-(2,4,5-Trichlorophenyl)ethanol may exert its antifungal effects through one or more of the following mechanisms:
-
Membrane Disruption: The lipophilic nature of the trichlorophenyl group could facilitate its insertion into the fungal cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.
-
Enzyme Inhibition: The compound may interact with and inhibit essential fungal enzymes, disrupting metabolic pathways necessary for survival.
-
Oxidative Stress: Some chlorinated phenols are known to induce the production of reactive oxygen species (ROS) within cells, leading to oxidative damage to DNA, proteins, and lipids.[5]
Hypothesized Antifungal Signaling Pathway Disruption:
Caption: Hypothesized mechanisms of antifungal action.
Safety and Handling
1-(2,4,5-Trichlorophenyl)ethanol is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation.[6] It is also considered very toxic to aquatic life with long-lasting effects.
Precautionary Measures:
-
Wear protective gloves, clothing, eye protection, and face protection.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Use only outdoors or in a well-ventilated area.
-
Wash skin thoroughly after handling.
-
Avoid release to the environment.
Conclusion
1-(2,4,5-Trichlorophenyl)ethanol is a chemical compound with potential for further investigation, particularly in the field of antifungal agent development. This guide has provided a summary of its known chemical properties and proposed detailed protocols for its synthesis and purification. While experimental data on its biological activity and spectral characteristics are currently scarce, the information presented here serves as a valuable resource for researchers initiating studies on this molecule. Further research is warranted to fully elucidate its biological mechanism of action and to obtain comprehensive experimental data to validate the predicted properties.
References
- 1. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2,4,5-trichlororophenol and its derivatives induce biochemical and morphological changes in human peripheral blood lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. web.mnstate.edu [web.mnstate.edu]
